molecular formula C10H13N5O6 B7739778 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione

Cat. No.: B7739778
M. Wt: 299.24 g/mol
InChI Key: FPGSEBKFEJEOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione typically involves the condensation of guanine with ribose. One common method is the Fischer glycosylation, where guanine is reacted with ribose in the presence of an acid catalyst . The reaction is usually carried out in an aqueous medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose moiety from a donor molecule to guanine, forming the desired nucleoside . This method is preferred due to its high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into RNA. It is essential for RNA splicing, where introns are removed, and exons are joined to form mature messenger RNA (mRNA). This process is vital for the proper expression of genes in eukaryotic organisms . Additionally, it acts as a substrate for various enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Another purine nucleoside with similar structure but with an adenine base instead of guanine.

    Cytidine: A pyrimidine nucleoside with a cytosine base.

    Thymidine: A pyrimidine nucleoside with a thymine base.

Uniqueness

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione is unique due to its specific role in RNA splicing and its antiviral properties. Unlike adenosine, which is more involved in energy transfer (ATP), guanosine is more critical in genetic information processing and antiviral defense .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGSEBKFEJEOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)NC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)NC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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